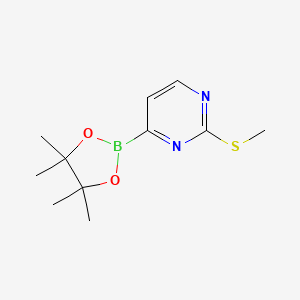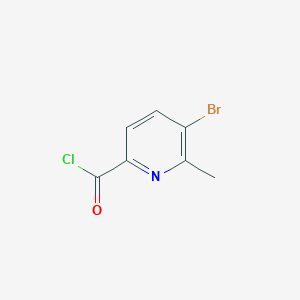
3-Ethoxy-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Ethoxy-5-(trifluoromethyl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a colorless liquid with a molecular weight of 220.17 g/mol and a boiling point of 148-149°C. This compound is widely used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Scientific Research Applications
Synthesis and Crystal Structure
Research involving 3-Ethoxy-5-(trifluoromethyl)benzaldehyde encompasses its use in synthesizing complex molecules with potential applications in materials science and coordination chemistry. For instance, bis-aldehyde monomers, including derivatives of this compound, were synthesized and polymerized to yield conductive poly(azomethine)s. These polymers exhibit significant electrical conductivity, highlighting the compound's role in developing electrically conductive materials (Hafeez et al., 2019). Additionally, its incorporation into the synthesis of novel copper-catalyzed trifluoromethylated naphthoquinones demonstrates its utility in creating structurally diverse compounds with potential applications in medicinal chemistry and materials science (Zhang et al., 2017).
Catalytic and Reactivity Studies
This compound also serves as a key reagent in catalysis research. Studies on palladium-catalyzed direct dehydrogenative cross-coupling have utilized derivatives of this compound to efficiently synthesize 9-fluorenones, emphasizing its importance in facilitating reactions towards complex organic frameworks with high regioselectivity and atom economy (Wang et al., 2019). This application underlines the compound's versatility in organic synthesis, offering pathways to a wide range of organic compounds with varied functional groups and structural complexity.
Material Science and Polymer Research
The synthesis of this compound derivatives has been explored in the field of material science, particularly in the creation of novel polymers. For instance, its role in synthesizing poly(perfluorocyclobutyl-co-phenylene vinylene) polymers, which exhibit high fluorescence and excellent thermal stability, demonstrates its potential in developing advanced materials for optoelectronic applications (Neilson et al., 2008).
properties
IUPAC Name |
3-ethoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9-4-7(6-14)3-8(5-9)10(11,12)13/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBGXSKCGXZSES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxaspiro[3.5]nonan-8-amine hydrochloride](/img/structure/B3230661.png)


![N-[4-(2-bromobutanoyl)phenyl]acetamide](/img/structure/B3230702.png)









